4-Methyl-1-pentyn-3-ol
Overview
Description
4-Methyl-1-pentyn-3-ol is an organic compound with the molecular formula C6H10O. It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. This compound is also known as 3-hydroxy-3-methyl-1-pentyne. It is a colorless liquid with a distinctive odor and is used in various chemical synthesis processes.
Mechanism of Action
Target of Action
It’s known that in the pharmaceutical industry, it may act as a precursor for the synthesis of active pharmaceutical ingredients .
Action Environment
It’s known to be a volatile and flammable compound , suggesting that factors such as temperature and exposure to fire sources could potentially influence its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methyl-1-pentyn-3-ol can be synthesized through the ethynylation of butanone. In this process, acetylene is introduced into a solution of butanone in an organic solvent such as dichloromethane or tetrahydrofuran, with potassium hydroxide as a catalyst. The reaction is carried out at room temperature and atmospheric pressure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors to maintain optimal reaction conditions and ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-1-pentyn-3-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alkanes or alkenes.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkyl halides.
Major Products:
Oxidation: Ketones and carboxylic acids.
Reduction: Alkanes and alkenes.
Substitution: Various substituted alkynes and alkenes.
Scientific Research Applications
4-Methyl-1-pentyn-3-ol has several applications in scientific research:
Biology: It is used in studies involving enzyme inhibition and metabolic pathways.
Industry: It is used as an intermediate in the production of various chemicals and materials.
Comparison with Similar Compounds
- 3-Methyl-1-pentyn-3-ol
- 4-Pentyn-1-ol
- 1-Pentyn-3-ol
Comparison: 4-Methyl-1-pentyn-3-ol is unique due to its specific molecular structure, which includes a methyl group attached to the carbon adjacent to the triple bond. This structural feature imparts distinct chemical properties and reactivity compared to similar compounds. For instance, 3-Methyl-1-pentyn-3-ol has a similar structure but differs in the position of the methyl group, affecting its reactivity and applications .
Properties
IUPAC Name |
4-methylpent-1-yn-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-4-6(7)5(2)3/h1,5-7H,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTIFIONYBLSHIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201031797 | |
Record name | 4-Methylpentyn-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201031797 | |
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Molecular Weight |
98.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | 4-Methylpentyn-3-ol | |
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CAS No. |
565-68-4 | |
Record name | 4-Methyl-1-pentyn-3-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=565-68-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methylpentyn-3-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565684 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Isopropylpropargyl alcohol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96446 | |
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Record name | 4-Methylpentyn-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201031797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methylpentyn-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.444 | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 3-Isopropyl-4-methyl-1-pentyn-3-ol?
A1: 3-Isopropyl-4-methyl-1-pentyn-3-ol possesses the molecular formula C9H16O. [] While specific spectroscopic data isn't provided in the research excerpts, we can infer its structure:
Q2: How does 3-Isopropyl-4-methyl-1-pentyn-3-ol react with formic acid?
A2: This reaction is a key finding in one of the papers. [] 3-Isopropyl-4-methyl-1-pentyn-3-ol undergoes a rearrangement reaction with formic acid. The major products are:
Q3: Are there any applications of 3-Isopropyl-4-methyl-1-pentyn-3-ol in organometallic chemistry?
A3: Yes, research shows that it reacts with the organoruthenium complex [RuCl(PMe3)2(Cp)]. [] This reaction leads to the formation of a cationic vinylvinylidene complex, which can be further deprotonated to yield a neutral enynyl complex. This highlights the compound's utility as a ligand precursor in organometallic synthesis.
Q4: Does 3-Isopropyl-4-methyl-1-pentyn-3-ol have any known natural sources?
A4: Yes, it's been identified as a constituent of the essential oil extracted from Anethum sowa L. (Dill) herb. [] The concentration is relatively low (2.89%), indicating it's likely a minor component of the overall oil composition.
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